1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
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Overview
Description
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is a synthetic organic compound that features a cyclopentyl group, a dihydrobenzofuran moiety, and a hydroxyethyl urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea typically involves multiple steps, starting from commercially available precursors
Synthesis of Dihydrobenzofuran Intermediate: This step may involve the cyclization of a suitable precursor under acidic or basic conditions to form the dihydrobenzofuran ring.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the dihydrobenzofuran intermediate.
Formation of Hydroxyethyl Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the hydroxyethyl urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the urea moiety can produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl urea moiety may play a role in binding to these targets, while the dihydrobenzofuran and cyclopentyl groups contribute to the overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]amine: Similar structure but with an amine group instead of a urea moiety.
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea is unique due to the presence of the hydroxyethyl urea linkage, which may confer specific binding properties and biological activity. The combination of the cyclopentyl group and the dihydrobenzofuran moiety also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(10-17-16(20)18-13-3-1-2-4-13)11-5-6-15-12(9-11)7-8-21-15/h5-6,9,13-14,19H,1-4,7-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUIZIKRWWPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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